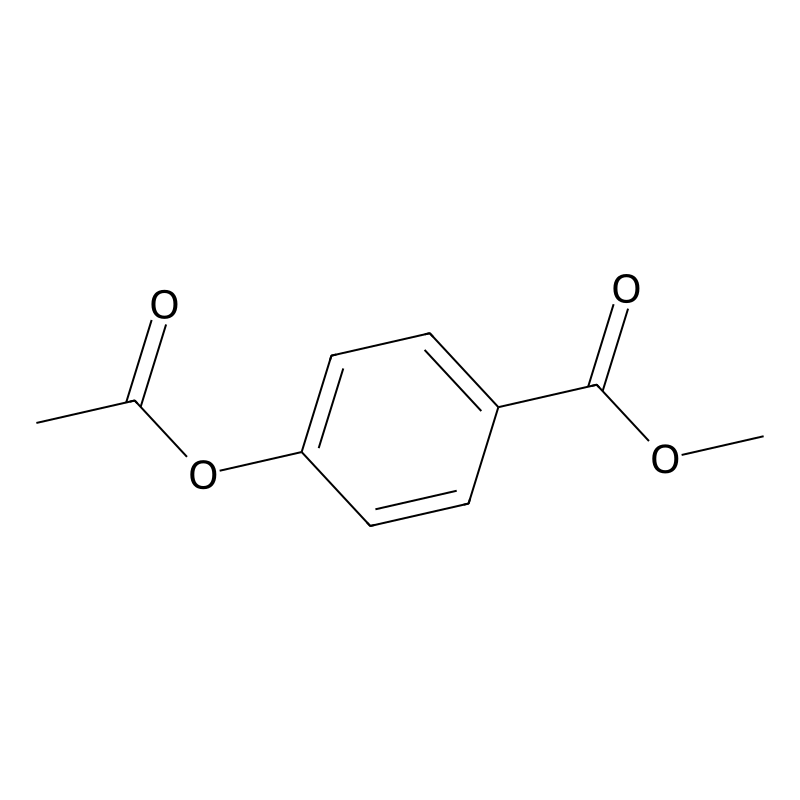

Methyl 4-acetoxybenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 4-acetoxybenzoate is an organic compound with the molecular formula C10H10O4 and a molar mass of approximately 194.18 g/mol. It is also known by various synonyms, including 4-acetoxybenzoic acid methyl ester and p-acetoxybenzoate. The compound typically appears as a white to almost white crystalline powder and has a melting point ranging from 82°C to 84°C . Its chemical structure features an acetoxy group attached to the para position of a benzoate moiety, contributing to its unique properties and reactivity.

Occurrence and Natural Sources:

Methyl 4-acetoxybenzoate is a naturally occurring compound found in dates (Phoenix dactylifera) [].

Chemical Properties and Structure:

- Chemical formula: C₁₀H₁₀O₄ []

- Molecular weight: 194.19 g/mol []

- Structure: It belongs to the class of organic compounds known as benzoate esters, specifically a methyl benzoate with an acetoxy group attached at the fourth position on the benzene ring [].

Research Applications:

While the specific research applications of Methyl 4-acetoxybenzoate are not extensively documented, its close structural similarity to other known bioactive compounds has sparked scientific interest in its potential properties.

One area of exploration involves its potential antimicrobial activity. Studies have shown that some structurally similar compounds exhibit antifungal and antibacterial properties [, ]. However, further research is required to determine the specific activity of Methyl 4-acetoxybenzoate against various microorganisms.

Additionally, it can react with alcohols in transesterification reactions, allowing for the formation of different alkyl esters. Methyl 4-acetoxybenzoate can also be involved in acylation reactions where it acts as an acyl donor .

Methyl 4-acetoxybenzoate has been studied for its potential biological activities. It exhibits antimicrobial properties, making it useful in pharmaceutical formulations and as a preservative in cosmetics. The compound's ability to inhibit certain bacterial strains suggests its application in developing antimicrobial agents . Furthermore, its derivatives may possess anti-inflammatory effects, although more research is needed to fully elucidate these activities.

The synthesis of methyl 4-acetoxybenzoate typically involves the acetylation of methyl 4-hydroxybenzoate using acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The general reaction can be summarized as follows:

- Combine methyl 4-hydroxybenzoate (15.2 g) with acetic anhydride (20.4 g) and sulfuric acid (1 mL).

- Heat the mixture at 80°C for one hour.

- Allow the reaction to cool, then filter and wash the resulting crystals with water .

This method yields methyl 4-acetoxybenzoate with high purity and good yield.

Studies on methyl 4-acetoxybenzoate have focused on its interactions with biological systems, particularly its antimicrobial effects against specific bacterial strains. Research indicates that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in antibacterial formulations . Further investigations into its interactions with other compounds may reveal synergistic effects that enhance its efficacy.

Methyl 4-acetoxybenzoate shares similarities with several related compounds, particularly those within the benzoate ester family. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 4-acetoxybenzoate | C11H12O4 | Ethyl ester variant; potentially different solubility properties. |

| Methyl paraben | C8H8O3 | Commonly used as a preservative; less bulky than methyl 4-acetoxybenzoate. |

| Benzyl acetate | C9H10O2 | Aromatic ester; used primarily in fragrances; differs structurally from methyl 4-acetoxybenzoate. |

| Acetic anhydride | C4H6O3 | Used for acetylation reactions; simpler structure but crucial for synthesis processes. |

Methyl 4-acetoxybenzoate stands out due to its specific functional groups that provide distinct reactivity patterns compared to these similar compounds, particularly in terms of its applications as a pharmaceutical intermediate and preservative .

Conventional Esterification Approaches

Acid-Catalyzed Acetylation of 4-Hydroxybenzoic Acid Derivatives

The acid-catalyzed acetylation of 4-hydroxybenzoic acid derivatives represents a fundamental approach for synthesizing methyl 4-acetoxybenzoate through a two-step process involving initial esterification followed by acetylation [5]. The conventional Fischer esterification mechanism proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, elimination of water, and subsequent deprotonation to yield the ester product [11] [15]. Concentrated sulfuric acid serves as the primary catalyst, functioning both as a proton donor to increase electrophilicity of the carbonyl carbon and as a dehydrating agent to drive the equilibrium toward product formation [13] [16].

The acetylation of 4-hydroxybenzoic acid derivatives typically employs acetic anhydride in the presence of acid catalysts [5] [43]. The mechanism involves initial protonation of the acetic anhydride to form a more reactive electrophile, followed by nucleophilic attack of the phenolic hydroxyl group [39] [40]. The reaction proceeds through formation of a tetrahedral intermediate, elimination of acetate, and subsequent proton transfer to regenerate the catalyst [39].

Experimental protocols demonstrate that 2 grams of dry 4-hydroxybenzoic acid reacted with 3 grams of acetic anhydride in the presence of 1 drop of concentrated sulfuric acid at 50-60°C for 15 minutes produces 4-acetoxybenzoic acid with excellent yields [5] [43]. The reaction mixture requires careful temperature control to prevent decomposition while ensuring complete conversion [5].

| Reagent | Amount | Function |

|---|---|---|

| 4-Hydroxybenzoic acid | 2.0 g | Starting material |

| Acetic anhydride | 3.0 g (3 mL) | Acetylating agent |

| Sulfuric acid | 1 drop | Catalyst |

| Temperature | 50-60°C | Reaction conditions |

| Time | 15 minutes | Reaction duration |

The subsequent methylation of 4-acetoxybenzoic acid follows standard Fischer esterification protocols using methanol as the nucleophile and acid catalysts [9]. Triethyloxonium fluoborate has been demonstrated as an effective methylating agent, providing yields exceeding 90% with high purity products [1].

Solvent Selection and Reaction Kinetics

Solvent selection significantly influences the kinetics and thermodynamics of esterification reactions through effects on activity coefficients and molecular interactions [32] [33]. The perturbed chain-statistical associating fluid theory model successfully predicts solvent effects on esterification kinetics by accounting for non-ideal behavior through activity coefficient corrections [32].

Experimental studies demonstrate that polar aprotic solvents such as acetonitrile promote esterification reactions, while polar protic solvents like dimethylformamide suppress reaction rates [33]. The reaction kinetics in acetonitrile at 303.15 K shows enhanced conversion compared to tetrahydrofurane and dimethylformamide under identical conditions [32]. Temperature effects follow Arrhenius behavior with activation energies typically ranging from 41.84 to 52.03 kilojoules per mole for acid-catalyzed esterification reactions [36].

| Solvent | Log P Value | Reaction Rate Enhancement | Selectivity |

|---|---|---|---|

| Acetonitrile | -0.34 | High | Excellent |

| Tetrahydrofurane | 0.46 | Moderate | Good |

| Dimethylformamide | -1.01 | Low | Fair |

The equilibrium constant for esterification reactions typically ranges from 3.02 to 8.09, depending on the specific acid-alcohol combination and reaction conditions [14] [35]. Kinetic studies reveal first-order behavior in both forward and reverse directions under most operating conditions, with rate constants varying significantly based on catalyst concentration and temperature [35] [37].

Mass transfer effects become significant in heterogeneous systems, particularly when using solid catalysts [36] [38]. External mass transfer resistance can be minimized by maintaining stirring speeds above 600 revolutions per minute, while internal diffusion limitations require consideration of particle size and pore structure [36].

Advanced Catalytic Systems

Heterogeneous Catalysis Using Ion Exchange Resins

Ion exchange resins in the hydrogen form offer significant advantages as acid catalysts for esterification reactions, including continuous reusability, easy separation by filtration, and reduced equipment corrosion compared to homogeneous acid catalysts [18] [21]. Dowex hydrogen ion form and Amberlyst 15 represent the most widely utilized ion exchange resin catalysts for esterification processes [17] [22].

The mechanism of ion exchange resin catalyzed esterification follows the Eley-Rideal model, where one reactant adsorbs onto the catalyst surface while the other reacts from the bulk phase [19] [37]. The sulfonic acid groups fixed to the polystyrene-divinylbenzene matrix provide Brønsted acid sites for proton donation and carbonyl activation [19] [21].

Experimental kinetic data demonstrate that Dowex 50WX achieves 34.96% conversion of acrylic acid with ethanol at 70°C, while Amberlyst 15 provides 14.84% conversion under identical conditions [22]. The apparent reaction orders for ion exchange resin catalyzed esterification are typically 0.88 for ethanol and 0.92 for acetic acid, with overall rate constants of 4.1087×10⁻³ liters⁰·⁸ per mole⁰·⁸ per minute [37].

| Catalyst | Conversion (%) | Adsorption Constant (L/mol) | Rate Constant |

|---|---|---|---|

| Dowex 50WX | 34.96 | 0.044 (ethanol) | 4.11×10⁻³ |

| Amberlyst 15 | 14.84 | 0.023 (acetic acid) | Variable |

| Ion exchange H⁺ | >90 | Temperature dependent | High |

The Dowex hydrogen ion/sodium iodide system demonstrates exceptional effectiveness for esterification reactions, achieving high yields while maintaining catalyst reusability [17]. The method proves regioselective and environmentally friendly, with simplified product isolation procedures [17]. Temperature requirements typically range from 160-200°C for direct esterifications and up to 225°C for transesterification reactions [28].

Heterogeneous catalysis eliminates the disadvantages of homogeneous systems including equipment corrosion, side reactions, and complex separation procedures [21] [37]. The solid acid catalysts provide practical utility through durability, easy work-up by filtration, potential recyclability, and low cost [21].

Continuous Flow Synthesis Optimization

Continuous flow synthesis represents a paradigm shift in organic chemistry, offering superior mass and heat transfer, enhanced safety, increased efficiency, and improved scalability compared to traditional batch processes [25] [26]. Microreactors provide high surface-to-volume ratios of 30,000 square meters per cubic meter compared to 100 square meters per cubic meter for conventional reactors [29].

Flow chemistry enables rapid mixing in microseconds compared to seconds or longer for classical batch reactors, resulting in superior temperature control and elimination of concentration gradients [29]. The enhanced heat transfer capabilities allow precise temperature control and safer handling of exothermic reactions [26] [29].

Experimental demonstrations show that Fischer esterification in microreactors achieves 83% yield in 40 minutes compared to 15% yield in batch reactors under identical conditions [29]. The continuous flow esterification of phenyl hydrogen-phosphinic acid with various alcohols at 160-200°C demonstrates productivity improvements, with flow preparation yielding approximately 0.75 grams of ester per 30 minutes compared to 0.10 grams for batch methods [28].

| Parameter | Batch Process | Flow Process | Improvement Factor |

|---|---|---|---|

| Mixing time | Seconds | Microseconds | 1000× |

| Heat transfer | 100 m²/m³ | 30,000 m²/m³ | 300× |

| Yield (40 min) | 15% | 83% | 5.5× |

| Productivity | 0.10 g/30 min | 0.75 g/30 min | 7.5× |

Continuous flow reactors facilitate better electrode contact and efficient electron transfer for electrochemical processes, leading to higher reaction efficiencies and yields [26]. The technology enables access to reaction conditions that cannot be safely achieved with batch processes due to enhanced safety through small material volumes [25] [29].

Optimization parameters for continuous flow synthesis include temperature, flow rate, residence time, and reactor geometry [28] [30]. The optimal conditions for esterification typically involve temperatures of 160-225°C, flow rates of 0.15-0.25 milliliters per minute, and residence times of 15-20 minutes depending on the specific substrates [28].